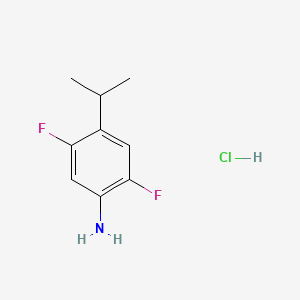

2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride

CAS No.:

Cat. No.: VC18042059

Molecular Formula: C9H12ClF2N

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClF2N |

|---|---|

| Molecular Weight | 207.65 g/mol |

| IUPAC Name | 2,5-difluoro-4-propan-2-ylaniline;hydrochloride |

| Standard InChI | InChI=1S/C9H11F2N.ClH/c1-5(2)6-3-8(11)9(12)4-7(6)10;/h3-5H,12H2,1-2H3;1H |

| Standard InChI Key | GHEJBDRQQWVDKJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1F)N)F.Cl |

Introduction

2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride is an organic compound belonging to the class of anilines, which are characterized by the presence of an amino group attached to a phenyl ring. The compound is notable for its fluorine substitutions and hydrochloride salt form, which enhance its solubility in aqueous solutions and influence its chemical and biological properties.

Key Identifiers

-

Molecular Formula: C9H12ClF2N

-

Molecular Weight: Approximately 203.65 g/mol

-

CAS Number: 2763756-34-7

Synthesis Methods

Several synthetic routes are available for producing 2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride:

-

Reaction of 4-Iodo-2,5-difluoroaniline with Isopropyl Magnesium Bromide: This method involves organometallic reagents to introduce the isopropyl group.

-

Reaction of 2,5-Difluoroaniline with Isopropylamine and Carbon Disulfide: A simpler approach using readily available starting materials.

Characterization Techniques

To confirm the structure and purity of the compound, analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms molecular structure.

-

Infrared (IR) Spectroscopy: Identifies functional groups.

-

Mass Spectrometry (MS): Determines molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Assesses purity and impurities.

Antibacterial Activity

Research has demonstrated significant antibacterial effects against various pathogens, making it a potential candidate for antimicrobial drug development.

Antiviral Potential

The compound has shown promise in inhibiting viral replication, including herpes simplex virus and enterovirus.

Medicinal Chemistry

The compound's biological activities make it a promising lead compound for developing antibiotics, anticancer drugs, and antiviral agents.

Material Science

Its chemical stability and resistance to oxidation allow it to be used in materials such as adhesives and coatings.

Toxicity and Safety Considerations

While generally considered low in toxicity under controlled conditions, safety precautions must be observed:

-

Hazard Classification: The compound is classified as hazardous due to potential toxicity.

-

Handling Requirements: Use personal protective equipment (PPE) during handling.

-

Environmental Impact: Careful disposal is required to minimize environmental risks.

Analytical Methods for Quality Control

To ensure high-quality production, several analytical methods are employed:

-

HPLC: Monitors product purity.

-

Gas Chromatography (GC): Detects volatile impurities.

-

Titration Methods: Quantifies specific functional groups or ions.

Current State of Research

Ongoing studies focus on:

-

Enhancing the synthesis process to improve yield and reduce costs.

-

Exploring its full range of biological activities.

-

Investigating its potential applications in drug discovery and material science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume